molecular formula C7H16ClNO B2664241 3-Cyclopropyl-2-(methylamino)propan-1-ol;hydrochloride CAS No. 2470438-55-0

3-Cyclopropyl-2-(methylamino)propan-1-ol;hydrochloride

Cat. No.: B2664241
CAS No.: 2470438-55-0
M. Wt: 165.66
InChI Key: MEKGTFRGHUEFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-2-(methylamino)propan-1-ol;hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals. The compound is known for its unique structure, which includes a cyclopropyl group, a methylamino group, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-(methylamino)propan-1-ol;hydrochloride typically involves the reaction of cyclopropylcarbinol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for greater control over reaction conditions and can increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-(methylamino)propan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amines or alcohols.

Scientific Research Applications

3-Cyclopropyl-2-(methylamino)propan-1-ol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Serves as an intermediate in the production of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-(methylamino)propan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylamino)-1-propanol: Similar structure but lacks the cyclopropyl group.

    N-3-hydroxypropyl-N-MethylaMine: Another related compound with a different substitution pattern.

Uniqueness

The presence of the cyclopropyl group in 3-Cyclopropyl-2-(methylamino)propan-1-ol;hydrochloride imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature can influence the compound’s reactivity and interaction with biological targets, enhancing its utility in various applications.

Properties

IUPAC Name

3-cyclopropyl-2-(methylamino)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8-7(5-9)4-6-2-3-6;/h6-9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKGTFRGHUEFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1CC1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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